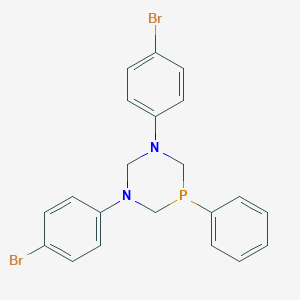
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane is a complex organic compound that belongs to the class of diazaphosphorines. These compounds are characterized by the presence of nitrogen and phosphorus atoms within a heterocyclic ring structure. The specific compound features additional bromophenyl and phenyl groups, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the following steps:
Formation of the Diazaphosphorine Ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride (PCl₃) under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via substitution reactions using corresponding bromophenyl and phenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-chlorophenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-
Comparison
Compared to similar compounds, 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromophenyl groups may enhance its ability to participate in specific chemical reactions and potentially increase its biological activity.
Propriétés
Numéro CAS |
74607-68-4 |
|---|---|
Formule moléculaire |
C21H19Br2N2P |
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
Clé InChI |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canonique |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Key on ui other cas no. |
74607-68-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















